2-(Pyrimidin-2-yl)acetonitrile
Overview
Description
2-(Pyrimidin-2-yl)acetonitrile is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their diverse range of biological activities and their use in various chemical synthesis processes. The pyrimidine moiety is a crucial component in many pharmaceuticals and agrochemicals, making the study of its derivatives, including those with an acetonitrile group, highly relevant in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 2-(Pyrimidin-2-yl)acetonitrile derivatives can be achieved through various methods. One approach involves the cyanoacetylation of 5-aminopyrazole, followed by cyclization to yield pyrazolo[3,4-d]pyrimidine derivatives . Another method includes the ring transformation of 2H-pyran-2-ones using 2-aminopyrazine and arylamidinium salts, leading to the formation of (E)-(2-arylpyrazino[1,2-a]pyrimidine-4-ylidene)acetonitriles . Additionally, a regioselective synthesis can be performed through the ring transformation reaction of 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitrile with N-arylbenzamidine or N-arylpicolinamidine in the presence of a KOH/DMF catalyst .
Molecular Structure Analysis
The molecular structure of 2-(Pyrimidin-2-yl)acetonitrile derivatives is characterized by the presence of a pyrimidine ring attached to an acetonitrile group. The structure of these compounds has been confirmed through various spectroscopic methods such as NMR, IR, MS, and in some cases, X-ray crystallography . These analytical techniques provide detailed information about the molecular framework and the electronic environment of the atoms within the molecule.
Chemical Reactions Analysis
2-(Pyrimidin-2-yl)acetonitrile derivatives can undergo a variety of chemical reactions. For instance, they can participate in multicomponent reactions to form complex heterocyclic structures such as pyrido[1,2-a]benzimidazole derivatives . They can also be used in the synthesis of chromeno[3',4':5,6]pyrano[2,3-d]pyrimidines using electrogenerated acetonitrile anions as the base . These reactions often involve condensation steps and can be catalyzed by bases or other reagents, depending on the desired transformation.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Pyrimidin-2-yl)acetonitrile derivatives can vary depending on the substituents on the pyrimidine ring. These properties can be influenced by factors such as solvent polarity and the presence of electron-donating or electron-withdrawing groups. For example, the absorption and emission properties of certain derivatives have been investigated in solvents of varying polarity, revealing solvent-dependent spectral properties . The basicity of these compounds can also be measured using a spectrophotometric basicity scale in acetonitrile .
Scientific Research Applications
Scientific Field
This application falls under the field of Medicinal Chemistry .
Application Summary
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). These compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Method of Application
The compounds were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). The study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
Results or Outcomes
Compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) showed the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Synthesis of Novel Pyrimidin-2-yl-substituted Triaryltriazoles
Scientific Field
This application falls under the field of Chemical Engineering .
Application Summary
Six new pyrimidin-2-yl-substituted triaryltriazoles, namely, 4-(4-R-phenyl)-3-(pyridin-2-yl)-5-(pyrimidin-2-yl)-1,2,4-triazoles [L1: R = methoxy (OCH3); L2: R = methyl (CH3); L3: R = nil (H); L4: R = bromo (Br); L5: R = chloro (Cl); L6: R = fluoro (F)] have been successfully synthesized .
Method of Application
The compounds were synthesized and characterized by UV–Vis, FT–IR, 1H NMR and ESI–MS spectroscopy, and elemental analysis. The structures of L2–6 and the ethanol monosolvate of L2 (L2·C2H5OH) have been determined by single-crystal X-ray diffraction .
Results or Outcomes
The compounds were successfully synthesized with yields in the range 68.3– 81.7%. A combination of intermolecular O—H� � �N, C—H� � �O, C—H� � �N and C—H� � �� hydrogen bonds connects the components of L2·C2H5OH into a three-dimensional (3D) framework .
Synthesis of Unsymmetrically Tetrasubstituted Pyrroles
Scientific Field
This application falls under the field of Pharmaceuticals and Agrochemicals .
Application Summary
A metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation is reported . Pyrroles are among the most important heterocycles in pharmaceuticals and agrochemicals .
Method of Application
The desired pyrroles were obtained with yields up to 99% and good functional group tolerance . A reaction mechanism that features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton was identified .
Results or Outcomes
Pyrrolo[1,2-a]pyrimidines were synthesized as the synthetic applications of NH-pyrroles, and these pyrrolo[1,2-a]pyrimidines exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .
Synthesis of Pyrrolo[1,2-a]pyrimidines
Scientific Field
This application falls under the field of Chemical Engineering .
Application Summary
Pyrrolo[1,2-a]pyrimidines were synthesized as the synthetic applications of NH-pyrroles .
Method of Application
The desired pyrroles were obtained with yields up to 99% and good functional group tolerance . A reaction mechanism that features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton was identified .
Results or Outcomes
These pyrrolo[1,2-a]pyrimidines exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .
Future Directions
The future directions for “2-(Pyrimidin-2-yl)acetonitrile” and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . For instance, some derivatives of “2-(Pyrimidin-2-yl)acetonitrile” have shown promising anti-fibrotic activities, suggesting potential for development into novel anti-fibrotic drugs .
properties
IUPAC Name |
2-pyrimidin-2-ylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-3-2-6-8-4-1-5-9-6/h1,4-5H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWCUVURNLRARG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570679 | |
Record name | (Pyrimidin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-2-yl)acetonitrile | |
CAS RN |
59566-45-9 | |
Record name | (Pyrimidin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.